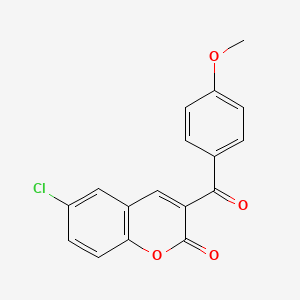6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one
CAS No.: 101439-45-6
Cat. No.: VC7272396
Molecular Formula: C17H11ClO4
Molecular Weight: 314.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101439-45-6 |
|---|---|
| Molecular Formula | C17H11ClO4 |
| Molecular Weight | 314.72 |
| IUPAC Name | 6-chloro-3-(4-methoxybenzoyl)chromen-2-one |
| Standard InChI | InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3 |
| Standard InChI Key | PJUGGVGZPWJZGX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Introduction
Structural and Chemical Properties
Core Scaffold and Substituent Effects
| Compound | LogP | Molecular Weight (g/mol) | Solubility (µM) |
|---|---|---|---|
| 4-Trifluoromethyl-6,7-dihydroxycoumarin | 2.1 | 260.2 | 12.5 |
| 6-Chloro-2H-chromen-2-one | 1.8 | 180.6 | 45.2 |
| 3-(4-Methoxybenzoyl)coumarin | 2.9 | 280.3 | 8.7 |
Synthetic Methodologies
General Coumarin Synthesis
Coumarins are typically synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . For 3-acylated derivatives like 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, post-condensation modifications are required:
-
Chlorination at C-6: Direct electrophilic substitution using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> in the presence of Lewis acids (e.g., FeCl<sub>3</sub>) .
-
Acylation at C-3: Friedel-Crafts acylation with 4-methoxybenzoyl chloride under anhydrous AlCl<sub>3</sub> catalysis .
Scheme 1: Hypothetical Synthesis Pathway
-
Pechmann Condensation:
Resorcinol + Ethyl acetoacetate → 6-Hydroxy-2H-chromen-2-one. -
Chlorination:
6-Hydroxy-2H-chromen-2-one + SO<sub>2</sub>Cl<sub>2</sub> → 6-Chloro-2H-chromen-2-one . -
C-3 Acylation:
6-Chloro-2H-chromen-2-one + 4-Methoxybenzoyl chloride → Target compound .
Biological Activity and SAR
Antifungal and Antibacterial Activity
Chromeno[3,4-c]chromen-6-ones with trifluoromethyl groups (e.g., 3a) exhibited antifungal activity against Candida albicans (MIC = 8 µg/mL) . The chloro and methoxy groups in the target compound may enhance microbial membrane penetration.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High LogP (~2.9) suggests moderate lipophilicity, favoring intestinal absorption but potentially limiting aqueous solubility .
-
Metabolism: Methoxy groups are resistant to oxidative metabolism, while the lactone ring may undergo hydrolysis in hepatic microsomes .
Future Directions and Applications
Targeted Drug Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume